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garsubellin A

Cat. No.: B1248963
M. Wt: 484.7 g/mol
InChI Key: UWZUPSXSBAFYHU-CZDCCFESSA-N
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Description

Natural Occurrence and Discovery of Garsubellin A

Isolation Source: Garcinia subelliptica

This compound is a polyprenylated phloroglucinol (B13840) derivative that was first isolated from the wood of Garcinia subelliptica. nih.govjst.go.jpcaltech.edu This evergreen tropical tree, also known as the Fukugi tree, is found in regions such as the Okinawa Islands of Japan and the Philippines. escholarship.orgfree.frresearchgate.net Garcinia subelliptica is a rich source of various secondary metabolites, including benzophenones, xanthones, and biflavonoids. researchgate.net this compound is considered a characteristic chemical component of this plant species. researchgate.net

Initial Characterization and Impact on Natural Products Chemistry

The structure of this compound was elucidated in 1997 by Fukuyama and coworkers through extensive spectroscopic analyses, including intensive NMR studies. nih.goviisc.ac.inacs.org Its discovery and characterization had a notable impact on the field of natural products chemistry, presenting a formidable synthetic target that spurred the development of new synthetic strategies. iisc.ac.inacs.org The molecule's potent biological activity, particularly its ability to induce choline (B1196258) acetyltransferase (ChAT), an enzyme crucial for the biosynthesis of the neurotransmitter acetylcholine (B1216132), has made it a subject of considerable interest for its therapeutic potential. nih.govfree.fr

Architectural Complexity and Unique Structural Features of this compound

The molecular structure of this compound is distinguished by its significant complexity, which has made it a compelling target for total synthesis by numerous research groups. escholarship.orgacs.orgnih.gov

Bicyclo[3.3.1]nonane Core Architecture

At the heart of this compound lies a highly congested and functionalized bicyclo[3.3.1]nonane core. escholarship.orgiisc.ac.inacs.orgnih.gov This bridged ring system is a defining feature of the polycyclic polyprenylated acylphloroglucinols (PPAPs) family of natural products, to which this compound belongs. iisc.ac.innih.gov The bicyclo[3.3.1]nonane framework is further characterized as a bicyclo[3.3.1]nonane-1,3,5-trione or a bicyclo[3.3.1]nonan-2,4,9-trione, highlighting the presence of multiple ketone functionalities within this core structure. iisc.ac.inacs.org

Densely Functionalized Nature

This compound is described as a highly oxygenated and densely substituted molecule. free.friisc.ac.inacs.org Its structure is embellished with several functional groups, including:

Two prenyl groups. escholarship.org

An isobutyryl group at a bridgehead position. escholarship.org

A unique tetrahydrofuran (B95107) ring fused to the bicyclic core. free.fracs.org

A gem-dimethyl group. escholarship.org

This dense functionalization contributes significantly to the molecule's structural complexity and presents considerable challenges for its chemical synthesis. free.fracs.org

Stereochemical Challenges and Quaternary Centers

The structure of this compound possesses significant stereochemical complexity, featuring multiple stereogenic centers. escholarship.org A major synthetic hurdle is the presence of two all-carbon quaternary stereocenters, with one located at a bridgehead position (C-1) and surrounded by three ketone groups. escholarship.orgnih.gov The molecule also contains a pair of congested, contiguous quaternary centers, one of which is non-stereogenic. escholarship.org The construction of these sterically demanding quaternary centers, particularly the one at the C-6 bridgehead, has been a focal point of synthetic efforts. acs.orgthieme-connect.com The absolute stereochemistry of natural this compound remained unconfirmed until its first enantioselective total synthesis. researchgate.netresearchgate.net

Table 1: Key Structural Features of this compound

FeatureDescription
Core Scaffold Bicyclo[3.3.1]nonane-1,3,5-trione
Key Functional Groups Prenyl groups, Isobutyryl group, Tetrahydrofuran ring, Gem-dimethyl group
Stereochemistry Multiple stereogenic centers, two all-carbon quaternary stereocenters

Classification within Polycyclic Polyprenylated Acylphloroglucinols (PPAPs)

This compound belongs to a large and structurally diverse class of natural products known as polycyclic polyprenylated acylphloroglucinols (PPAPs). acs.orgd-nb.infoacs.org This family of compounds, with over 400 identified members, is primarily found in plants of the Guttiferae and Hypericaceae families. researchgate.netfrontiersin.org PPAPs are characterized by a common biosynthetic origin from a phloroglucinol precursor that undergoes prenylation and subsequent cyclization to form a variety of complex ring systems. acs.orgacs.org

The core structural motif of many PPAPs, including this compound, is a bicyclo[3.3.1]nonane-trione skeleton. acs.orgacs.orgresearchgate.net The classification of PPAPs can be further refined based on several structural features:

Core Structure: PPAPs are broadly categorized based on their core skeletons, which can be bicyclic, caged, or more complex arrangements. frontiersin.org this compound falls into the bicyclic polyprenylated acylphloroglucinols (BPAPs) subgroup, which constitutes a significant portion of the PPAP family. frontiersin.org

Acyl Group Position: The location of the exocyclic acyl group on the core structure is a key classifying feature. capes.gov.br

Prenylation Grade: The number and type of isoprenoid (prenyl) groups attached to the core are also used for classification. capes.gov.br

Stereochemistry: The relative and absolute stereochemistry at various chiral centers within the molecule provides further distinction among different PPAPs. capes.gov.br

The structural complexity and broad spectrum of biological activities, ranging from antimicrobial and anti-inflammatory to anticancer and antidepressant effects, make the PPAP family a rich source for drug discovery. researchgate.netrsc.org

Overview of Academic Research Trajectories for this compound

The academic research surrounding this compound has primarily followed two interconnected trajectories: total synthesis and biological evaluation. The compound's potent neurotrophic activity, first reported by Fukuyama and colleagues, immediately established it as a significant target. acs.orgnih.gov

The primary focus of much of the research has been on the total synthesis of this compound. Its complex, highly congested structure, featuring a bicyclo[3.3.1]nonane core with two quaternary bridgehead carbons and a fused tetrahydrofuran ring, has made it a benchmark target for synthetic chemists. acs.orgacs.orgd-nb.info Several prominent research groups have successfully completed the total synthesis of this compound, each employing unique and innovative strategies. acs.orgd-nb.info These synthetic endeavors have not only provided access to the natural product for further biological study but have also led to the development of new synthetic methodologies. Key challenges in the synthesis included the stereoselective construction of the bicyclic core and the introduction of the various functional groups with the correct stereochemistry. acs.orgacs.org

The successful syntheses have enabled the preparation of both the natural (-)-garsubellin A and its unnatural (+)-enantiomer, allowing for a more detailed investigation of its biological activity and structure-activity relationships. d-nb.infonih.govresearchgate.net Research has confirmed its ability to induce choline acetyltransferase activity, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease where cholinergic neuron function is compromised. acs.orgacs.orgnih.gov Ongoing studies aim to identify the specific biological targets and the precise mechanism of action of this compound. acs.orgd-nb.info The availability of synthetic analogues will be crucial in optimizing its biological profile and developing more potent and selective therapeutic agents. acs.org

Research Findings on this compound

Research AreaKey FindingsReferences
Biological Activity Potent inducer of choline acetyltransferase (ChAT), an enzyme involved in acetylcholine synthesis. acs.orgacs.orgd-nb.info
Potential as a nonpeptidyl neuromodulatory agent for Alzheimer's disease. d-nb.infonih.gov
Structural Features Belongs to the Polycyclic Polyprenylated Acylphloroglucinols (PPAPs) class of natural products. acs.orgd-nb.infoacs.org
Possesses a highly congested bicyclo[3.3.1]nonane skeleton with two bridgehead quaternary stereocenters. acs.orgd-nb.info
Features a fused tetrahydrofuran ring. acs.orgd-nb.info
Total Synthesis The first total synthesis was achieved, providing a route to the racemic compound. acs.orgacs.org
The first enantioselective total synthesis of (+)-garsubellin A has been reported. d-nb.infonih.gov
Multiple research groups have developed distinct and innovative synthetic strategies. acs.orgd-nb.info
Synthetic routes have enabled the production of both natural and unnatural enantiomers for biological evaluation. d-nb.inforesearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H44O5 B1248963 garsubellin A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H44O5

Molecular Weight

484.7 g/mol

IUPAC Name

(1S,3S,8R,10S)-3-(2-hydroxypropan-2-yl)-9,9-dimethyl-6,10-bis(3-methylbut-2-enyl)-8-(2-methylpropanoyl)-4-oxatricyclo[6.3.1.01,5]dodec-5-ene-7,12-dione

InChI

InChI=1S/C30H44O5/c1-17(2)11-13-20-15-29-16-22(28(9,10)34)35-25(29)21(14-12-18(3)4)24(32)30(26(29)33,27(20,7)8)23(31)19(5)6/h11-12,19-20,22,34H,13-16H2,1-10H3/t20-,22-,29-,30-/m0/s1

InChI Key

UWZUPSXSBAFYHU-CZDCCFESSA-N

Isomeric SMILES

CC(C)C(=O)[C@]12C(=O)C(=C3[C@](C1=O)(C[C@@H](C2(C)C)CC=C(C)C)C[C@H](O3)C(C)(C)O)CC=C(C)C

Canonical SMILES

CC(C)C(=O)C12C(=O)C(=C3C(C1=O)(CC(C2(C)C)CC=C(C)C)CC(O3)C(C)(C)O)CC=C(C)C

Synonyms

garsubellin A

Origin of Product

United States

Structural Elucidation and Stereochemical Assignment Methodologies

Spectroscopic Techniques Employed for Initial Structure Determination

Initial efforts to decipher the molecular framework of garsubellin A utilized a suite of spectroscopic methods. These techniques provided the foundational data necessary to piece together the connectivity of the atoms and infer the relative spatial arrangement of its various functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in the initial structural elucidation of this compound, providing critical insights into its complex framework and the relative orientation of its stereocenters. researchgate.netqd-latam.comiitm.ac.in Through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments, scientists were able to map out the intricate network of proton and carbon atoms within the molecule.

Detailed analysis of ¹H-¹H coupling constants and Nuclear Overhauser Effect (NOE) correlations were particularly instrumental. For instance, the observation of a W-coupling in the ¹H NMR spectrum between specific protons provided evidence for their anti-arrangement. nih.gov Furthermore, NOE data revealed through-space proximities between protons, which helped to establish the relative stereochemistry of the fused ring system. nih.gov Two-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were employed to assemble the molecular fragments and confirm the connectivity of the bicyclo[3.3.1]nonane core. iitm.ac.innih.gov

The following table summarizes key ¹H and ¹³C NMR chemical shifts that were pivotal in the structural analysis:

NucleusChemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)
¹H4.63d1.6
¹³C212.0
¹³C209.8
¹³C206.1
¹³C200.9
¹³C199.3
¹³C197.1
¹³C195.2
¹³C177.0
¹³C176.4
¹³C168.8
¹³C165.5
¹³C160.9

This table is a representation of selected data and not exhaustive.

Mass spectrometry (MS) played a crucial role in determining the molecular formula of this compound. iitm.ac.inox.ac.uk High-resolution mass spectrometry (HRMS) provided a precise mass measurement, which allowed for the unambiguous determination of its elemental composition. nih.govcaltech.edu Fragmentation patterns observed in the mass spectrum offered additional clues about the structural components of the molecule. iitm.ac.in

In conjunction with NMR and MS, other analytical methods such as infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy were utilized. iitm.ac.innih.govox.ac.uk IR spectroscopy helped to identify the presence of key functional groups, such as carbonyls (ketones) and hydroxyl groups, which are characteristic features of the this compound structure. nih.govox.ac.uk UV-Vis spectroscopy provided information about the conjugated systems within the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Stereochemistry

Establishing Absolute Stereochemistry through Synthetic Means

While spectroscopic methods were successful in defining the relative stereochemistry of this compound, they could not definitively establish its absolute configuration. researchgate.netillinois.edu The ultimate determination of the molecule's precise three-dimensional arrangement was achieved through enantioselective total synthesis. researchgate.netnih.govnih.gov

By synthesizing a specific enantiomer of this compound and comparing its properties, such as its optical rotation, to that of the natural product, chemists were able to unequivocally assign the absolute stereochemistry. researchgate.netnih.govnih.gov This synthetic endeavor not only confirmed the structure but also provided access to both the natural and unnatural enantiomers for further biological evaluation. nih.govnih.gov The successful synthesis relied on strategic bond formations to construct the challenging bicyclo[3.3.1]nonane core and control the stereochemistry at each of the chiral centers. nih.govacs.org

Biosynthetic Hypotheses and Pathways of Garsubellin a

Proposed Polyketide and Isoprenoid Precursor Incorporation

The biosynthesis of garsubellin A is believed to begin with the formation of a phloroglucinol (B13840) derivative, a common starting point for polycyclic polyprenylated acylphloroglucinols (PPAPs). osti.govcaltech.edu This aromatic core is assembled by polyketide synthases (PKSs) through the condensation of an acyl-CoA starter unit with several malonyl-CoA extender units. nih.gov

Following the formation of the acylphloroglucinol core, a series of prenylation reactions occur. These reactions involve the incorporation of isoprenoid units, typically derived from the mevalonate (B85504) or non-mevalonate pathways, onto the aromatic ring. caltech.edu In the case of this compound, it is hypothesized that the phloroglucinol core is elaborated with isoprenoid units to form a key intermediate. caltech.edu

Table 1: Proposed Precursors in this compound Biosynthesis

Precursor TypeSpecific Molecule (Hypothesized)Biosynthetic Origin
Polyketide-derivedAcylphloroglucinolPolyketide Synthase (PKS) Pathway
Isoprenoid-derivedIsopentenyl pyrophosphate (IPP) / Dimethylallyl pyrophosphate (DMAPP)Mevalonate or Non-mevalonate Pathway

This table is based on hypothesized pathways and analogies to related compounds.

Putative Enzymatic Transformations in this compound Biosynthesis

The conversion of the initial precursors into the complex structure of this compound is thought to involve a series of enzymatic transformations. While the specific enzymes have not been identified, their proposed functions are based on the chemical transformations required to form the final natural product.

A key proposed step is the dearomatization of the prenylated phloroglucinol intermediate, a transformation that has been mimicked in some total synthesis approaches. osti.gov This dearomatization is likely followed by a cascade of cyclization reactions to construct the characteristic bicyclo[3.3.1]nonane core. researchgate.net These cyclizations are thought to be catalyzed by specific cyclase enzymes.

Further enzymatic modifications, such as oxidations, are necessary to install the various oxygen-containing functional groups present in this compound. escholarship.org For instance, the formation of the tetrahydrofuran (B95107) ring is likely the result of an oxidative cyclization event. nih.gov

Table 2: Putative Enzymatic Steps in this compound Biosynthesis

Proposed TransformationPutative Enzyme Class
Formation of the aromatic corePolyketide Synthase (PKS)
Attachment of isoprenoid unitsPrenyltransferase
Dearomatization of the aromatic ringOxidoreductase/Monooxygenase
Formation of the bicyclic coreCyclase
Oxidative functionalizationCytochrome P450 Monooxygenase/Oxidase

This table outlines hypothesized enzyme functions based on the proposed biosynthetic pathway.

Comparative Biosynthetic Studies with Related PPAPs (e.g., Hyperforin)

Significant insights into the biosynthesis of this compound can be drawn from studies on related PPAPs, particularly hyperforin (B191548), the active antidepressant component of St. John's wort. osti.govresearchgate.netpharm.or.jp Both this compound and hyperforin share the bicyclo[3.3.1]nonane core and are believed to originate from an acylphloroglucinol precursor. osti.govillinois.edu

Feeding studies with 13C-labeled glucose have provided evidence for the incorporation of five isoprenoid units in the biosynthesis of hyperforin. illinois.edu This suggests a similar level of isoprenoid incorporation in the early stages of this compound biosynthesis. The biosynthetic pathway of hyperforin is thought to involve a dearomatizing step of a phloroglucinol derivative, which serves as a precedent for the proposed pathway of this compound. osti.gov

Recent research on hyperforin biosynthesis has identified specific transmembrane prenyltransferases responsible for the prenylation of the phloroglucinol core. researchgate.net It is plausible that homologous enzymes are involved in the biosynthesis of this compound. Furthermore, the formation of the complex polycyclic scaffold in hyperforin involves a cascade of reactions including an irregular isoprenoid coupling and tandem cyclizations, providing a model for the intricate bond formations in this compound biosynthesis. researchgate.net While both share a common bicyclo[3.3.1]nonane structural motif, differences in their final structures suggest divergent enzymatic steps in the later stages of their respective biosynthetic pathways. researchgate.net

Table 3: Comparison of this compound and Hyperforin

FeatureThis compoundHyperforin
Core Structure Bicyclo[3.3.1]nonaneBicyclo[3.3.1]nonane
Precursor Hypothesized acylphloroglucinolAcylphloroglucinol
Isoprenoid Units Hypothesized multiple unitsFive units confirmed
Key Biosynthetic Step Hypothesized dearomatization and cyclization cascadeDearomatization and cyclization cascade

Advanced Total Synthesis Methodologies of Garsubellin a

Historical Evolution of Synthetic Approaches to Garsubellin A

The synthetic journey towards this compound has been marked by a progression from initial racemic syntheses to more sophisticated enantioselective strategies and the development of modular approaches applicable to the broader class of PPAP natural products.

Pioneering Racemic Syntheses of this compound

The initial total syntheses of this compound were achieved in racemic form, laying the groundwork for future stereoselective endeavors. nih.govresearchgate.net These early efforts successfully addressed the formidable challenge of constructing the highly congested bicyclo[3.3.1]nonane core. Notable contributions in this area came from the research groups of Shibasaki, Danishefsky, Nakada, and Maimone. nih.govresearchgate.net

The Shibasaki group's approach commenced with 3-ethoxycyclohex-2-enone and involved key steps such as a Claisen rearrangement and a ring-closing metathesis to form the B-ring of the bicyclic system. osti.govnih.gov A subsequent Wacker-type oxidative cyclization was employed to construct the tricyclic core. nih.gov Another strategy involved a dearomative functionalization of a phloroglucinol (B13840) derivative, a method also explored by Danishefsky's team. osti.govescholarship.org Kanematsu and colleagues also contributed to the early synthetic efforts, developing strategies for the construction of the core structure. scispace.com

A key challenge in these syntheses was the diastereoselective construction of the bicyclo[3.3.1]nonane core, which was addressed through a single-step cyclization reaction. acs.org Further functionalization was achieved via a sequential Claisen rearrangement and Grubbs olefin cross-metathesis. acs.org

Research Group Key Racemic Synthesis Strategies
ShibasakiClaisen rearrangement, Ring-closing metathesis, Wacker-type oxidative cyclization. osti.govnih.gov
DanishefskyDearomative functionalization of phloroglucinol derivatives. osti.govescholarship.org
StoltzDirect diastereoselective single-step cyclization for the bicyclo[3.3.1]nonane core. acs.org
KanematsuEarly strategies for core construction. scispace.com

Development of Enantioselective Total Syntheses of this compound

Following the initial racemic syntheses, the focus shifted to the development of enantioselective methods to access the naturally occurring enantiomer of this compound. A significant breakthrough was the first enantioselective total synthesis of (+)-garsubellin A, which also established the absolute stereochemistry of the natural product. nih.govnih.govresearchgate.netresearchgate.net

This synthesis featured a stereoselective construction of a cyclohexanone (B45756) framework and a crucial double conjugate addition of 1,2-ethanedithiol (B43112), which facilitated an aldol (B89426) cyclization to form the bicyclo[3.3.1]nonane skeleton. nih.govnih.gov This protecting-group-free, twelve-step route enabled the synthesis of both natural (-)-garsubellin A and its unnatural (+)-antipode. nih.govnih.gov Other enantioselective approaches have utilized chiral catalysts and reagents to control stereochemistry, such as the use of a chiral copper catalyst in a prenyl conjugate addition. researchgate.net The Danishefsky and Fukuyama groups have also made significant contributions to the enantioselective synthesis of this complex molecule. nih.gov

Progress in Modular Synthetic Strategies for PPAP Natural Products

The challenges presented by the synthesis of this compound have spurred the development of modular strategies applicable to the broader family of polycyclic polyprenylated acylphloroglucinols (PPAPs). nih.govacs.org These strategies aim to provide a unified and flexible approach to this diverse class of natural products.

One such modular strategy involves a gold(I)-catalyzed carbocyclization to construct densely substituted PPAP scaffolds in a concise and scalable manner. nih.govacs.org This method allows for late-stage functionalization, providing access to a variety of PPAPs. Another approach utilizes a diketene (B1670635) annulation process combined with a hypervalent iodine-mediated oxidative ring expansion to efficiently construct the bicyclo[3.3.1]nonane architecture from simpler fused bicyclic diketones. nsf.gov This strategy has proven to be broadly applicable for the synthesis of numerous bicyclo[3.3.1]nonane-containing natural products. nsf.gov The development of dearomatization strategies has also been a significant advancement, allowing for the transformation of simple aromatic precursors into complex meroterpenoids. engineering.org.cn

Key Retrosynthetic Strategies for this compound Construction

The complex structure of this compound necessitates innovative retrosynthetic disconnections to simplify the synthetic targets. The core challenges lie in the construction of the central bicyclo[3.3.1]nonane framework and the fused tetrahydrofuran (B95107) ring.

Central Bicyclo[3.3.1]nonane Core Disconnections and Assembly

The construction of the highly substituted and congested bicyclo[3.3.1]nonane core is a central theme in all total syntheses of this compound. nih.govfree.fr Various strategies have been developed to assemble this key structural motif.

One common retrosynthetic disconnection involves breaking the bonds of the bicyclic system to reveal simpler cyclic or acyclic precursors. free.frillinois.edu Annulation reactions, where one ring is formed onto another, represent a major approach. illinois.edu For instance, the formation of the 'B' ring can be achieved through an annulation process. illinois.edu

Alternative strategies focus on electrophilic cyclization to form the 'A' ring. illinois.edu A selenium-induced electrophilic cyclization of a prenylated β-ketoester has been used to rapidly establish the bicyclic skeleton. free.fr Another innovative approach involves an intramolecular cyclopropanation followed by regioselective ring opening of the cyclopropane (B1198618) to construct the bicyclo[3.3.1]nonane derivative. nih.gov

More recent methods have employed a double conjugate addition of 1,2-ethanedithiol to promote an aldol cyclization, effectively building the bicyclic framework. nih.govnih.gov The use of a diketene annulation followed by an oxidative ring expansion has also proven to be a powerful two-step sequence for accessing the bicyclo[3.3.1]nonane core. nsf.gov

Strategy Key Reactions Reference
AnnulationFormation of one ring onto another. illinois.edu
Electrophilic CyclizationSelenium-induced cyclization of a prenylated β-ketoester. free.fr
Intramolecular CyclopropanationCyclopropanation followed by regioselective ring opening. nih.gov
Conjugate Addition/Aldol CyclizationDouble conjugate addition of 1,2-ethanedithiol followed by aldol cyclization. nih.govnih.gov
Diketene Annulation/Ring ExpansionAnionic annulation with diketene followed by hypervalent iodine-mediated oxidative ring expansion. nsf.gov

Formation of the Fused Tetrahydrofuran Ring System

The fused tetrahydrofuran ring represents another significant synthetic hurdle. escholarship.org Its construction often occurs in the later stages of the synthesis.

A common method for forming this ring is through a Wacker-type oxidation of a diol intermediate. escholarship.org Another strategy involves a regioselective epoxide-opening reaction, where an epoxide on a side chain is opened by a ketone at the C3 position. nih.gov The stereoselectivity of this cyclization can be influenced by neighboring groups. For example, a sulfur substituent has been shown to facilitate stereoselective epoxidation and subsequent tetrahydrofuran ring formation. nih.gov A palladium-catalyzed Wacker-type oxidation has also been developed as a novel method to construct this characteristic ring system. escholarship.org

Regioselective Installation of Prenyl and Acyl Side Chains

A crucial aspect of this compound synthesis is the precise and controlled installation of its characteristic prenyl and acyl side chains onto a pre-formed core structure. The regioselectivity of these additions is paramount to achieving the final natural product.

Synthetic strategies have often relied on the inherent reactivity of the bicyclo[3.3.1]nonane-trione system. Bridgehead lithiation has emerged as a powerful tool for regioselective functionalization. rsc.org By carefully selecting the base, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP), it is possible to generate lithiated intermediates at specific positions. rsc.org For instance, the use of LDA can facilitate lithiation at the C-5 bridgehead position, allowing for the subsequent introduction of a prenyl group via quenching with an appropriate electrophile like prenyl bromide. rsc.orgiisc.ac.in This approach has been successfully used to create the challenging quaternary center at a bridgehead position. iisc.ac.in

In other approaches, conjugate addition reactions have been employed to install side chains. For example, a copper-catalyzed conjugate addition of an appropriate nucleophile to a cyclohexenone precursor, followed by in-situ trapping of the resulting enolate with isobutyraldehyde (B47883), has been used to append a key side chain. escholarship.org Similarly, a conjugate reduction-enolate trapping sequence using L-selectride and prenyl bromide has proven effective for installing a prenyl group with high stereoselectivity. nih.gov

The acylation step often involves the reaction of a highly enolizable 1,3-dicarbonyl moiety. iisc.ac.in In one synthetic route, a diketene annulation was utilized as a powerful carbon-carbon bond-forming reaction to construct part of the core, which was later functionalized. escholarship.org Another strategy involved a photochemically mediated radical hydroacylation, where an enedione reacted with isobutyraldehyde in the presence of a photocatalyst to introduce the acyl group. acs.org These methods highlight the diverse tactics required to regioselectively build the complex substitution pattern of this compound.

Methodological Innovations in this compound Synthesis

The quest for an efficient total synthesis of this compound has led to significant methodological innovations, particularly in the realm of stereoselective carbon-carbon bond formation. These reactions are the linchpin for constructing the molecule's densely functionalized and sterically congested core.

Stereoselective Carbon-Carbon Bond-Forming Reactions

The creation of this compound's multiple stereocenters, especially its quaternary carbons, with precise control is a central theme in its total synthesis. Various powerful C-C bond-forming reactions have been adapted and refined for this purpose.

Aldol-type cyclizations have been extensively explored for the construction of the bicyclo[3.3.1]nonane core of this compound. thieme-connect.com In model studies, intramolecular aldol cyclizations proved effective for creating the C-6 quaternary center. thieme-connect.com However, the application of this strategy to the actual synthesis of this compound was fraught with difficulties, often leading to undesirable outcomes. thieme-connect.com

Despite these challenges, variations of the aldol reaction have been successfully implemented. One successful synthesis featured a stereoselective intermolecular aldol reaction at the C-4 position with acetaldehyde (B116499) as a key step. scilit.com Another approach utilized a double conjugate addition of 1,2-ethanedithiol to a cyclohexanone framework, which then facilitated an aldol cyclization to construct the bicyclic skeleton. nih.govresearchgate.net

The Mukaiyama aldol reaction, a Lewis acid-catalyzed reaction between a silyl (B83357) enol ether and a carbonyl compound, has also been a valuable tool. researchgate.net For instance, a titanium chloride-catalyzed Mukaiyama aldol reaction between a silyl enol ether and isobutyraldehyde was used to introduce a side chain with high (Z)-selectivity. nih.govresearchgate.net This reaction is a cornerstone for the asymmetric synthesis of β-hydroxy carbonyl compounds, which are versatile intermediates in natural product synthesis. researchgate.net

Reaction TypeKey Reagents/ConditionsPurpose in this compound Synthesis
Aldol Cyclization TMG (1,1,3,3-tetramethylguanidine)Construction of the bicyclo[3.3.1]nonane core. nih.govresearchgate.net
Intermolecular Aldol AcetaldehydeStereoselective introduction of a C-4 side chain. scilit.comnih.gov
Mukaiyama Aldol Isobutyraldehyde, Lewis Acid (e.g., TiCl₄)Stereoselective installation of the isobutylidene side chain. nih.govresearchgate.net

The Claisen rearrangement, a powerful escholarship.orgescholarship.org-sigmatropic rearrangement, has been a key strategic element in several successful total syntheses of this compound. thieme-connect.comscispace.com This reaction has been particularly effective for introducing an allyl group to the sterically hindered C-6 position, thereby constructing a critical quaternary carbon center. scilit.comnih.gov

In one notable synthesis, an O-allylation of a 1,3-diketone intermediate produced an allyl enol ether. escholarship.org Upon heating, this intermediate underwent a smooth Claisen rearrangement to form a diene, which was a precursor for a subsequent ring-closing metathesis reaction. escholarship.orgwiley-vch.de This Claisen rearrangement/ring-closing metathesis sequence proved to be a robust strategy for assembling the congested bicyclo[3.3.1]nonane skeleton, overcoming the limitations of earlier aldol-based approaches. thieme-connect.compharm.or.jp

RearrangementPrecursorKey TransformationOutcome
Claisen Rearrangement Allyl enol ether of a 1,3-diketoneThermal escholarship.orgescholarship.org-sigmatropic rearrangementStereoselective introduction of an allyl group at a quaternary center. escholarship.orgscilit.comnih.govwiley-vch.de

Ring-closing metathesis (RCM) has become an indispensable tool in modern organic synthesis, and its application to this compound has been pivotal. scispace.com RCM provides an efficient method for forming the B-ring of the bicyclo[3.3.1]nonane core, especially in sterically demanding environments where other cyclization methods may fail. scilit.comnih.gov

The combination of a Claisen rearrangement followed by RCM has been a particularly powerful and successful strategy. escholarship.orgthieme-connect.com After the Claisen rearrangement installs the necessary diene functionality, a ruthenium-based catalyst, such as a Grubbs catalyst, is used to effect the ring closure. wiley-vch.de This sequence irreversibly forms a key carbon-carbon bond, leading to the stable bicyclic core. escholarship.org The effectiveness of this approach highlights the strategic advantage of combining classic pericyclic reactions with modern catalytic methods to tackle complex synthetic challenges. thieme-connect.comwiley-vch.de

Catalyst TypeSubstrateRing FormedSignificance
Grubbs Catalyst ([Ru]-III) Diene from Claisen RearrangementB-ring of bicyclo[3.3.1]nonaneOvercomes steric hindrance in core construction. scilit.comnih.govwiley-vch.de

A tandem anionic oxy-Cope rearrangement followed by methylation represents another innovative strategy for constructing the core of this compound. escholarship.org This powerful sequence was employed in a concise total synthesis starting from 2-methyl cyclopentenone. escholarship.org

In this approach, an allylic alcohol intermediate undergoes a escholarship.orgescholarship.org-sigmatropic shift (the oxy-Cope rearrangement), which is facilitated by forming the corresponding alkoxide. researchgate.net The resulting enolate is then trapped in situ by a methylating agent. This tandem process allows for a significant increase in molecular complexity in a single operational step, efficiently assembling a highly functionalized carbocyclic framework that serves as a key building block for the remainder of the synthesis. escholarship.orgresearchgate.net

Reaction SequenceStarting Material TypeKey TransformationResulting Structure
Tandem Anionic Oxy-Cope/Methylation Allylic alcohol escholarship.orgescholarship.org-sigmatropic rearrangement followed by in-situ methylationHighly functionalized carbocyclic core. escholarship.orgresearchgate.net
Conjugate Additions and Annulations

Conjugate additions and annulation reactions have proven to be powerful tools in the assembly of the this compound framework. These reactions allow for the formation of key carbon-carbon bonds and the construction of the bicyclic core.

One notable strategy involves a double conjugate addition of 1,2-ethanedithiol to a cyclohexanone precursor. This transformation not only facilitates the construction of the bicyclo[3.3.1]nonane skeleton but also promotes a subsequent aldol cyclization. researchgate.netnih.govd-nb.infonih.gov The resulting 1,3-dithiolane (B1216140) serves multiple strategic roles, aiding in the aldol cyclization, enabling stereoselective epoxidation, and facilitating the fusion of the tetrahydrofuran ring. nih.govd-nb.info

Annulation reactions, which form a new ring onto a pre-existing structure, have also been central to several syntheses. For instance, a diketene annulation has been employed to create a 1,3-diketone motif. escholarship.orgnsf.gov This is often followed by a rearrangement to form the bicyclo[3.3.1]nonane core. nsf.gov The Maimone group, for example, developed an annulation reaction between a lithium enolate and diketene, which, when combined with an oxidative ring expansion, provides a rapid entry to the core structure of this compound. nsf.govresearchgate.netacs.org Another approach utilized a tandem oxy-Cope/methylation reaction and a diketene annulation to build the core. escholarship.org

Oxidative Transformations and Rearrangements in Ring Formation

Oxidative transformations and rearrangements are critical for constructing the complex, oxygen-containing rings of this compound, particularly the fused tetrahydrofuran moiety.

A frequently employed method is the Wacker-type oxidation, a palladium-catalyzed process that can form the characteristic tetrahydrofuran ring. escholarship.orgnih.govscilit.com This reaction selectively oxidizes a prenyl side chain to generate the cyclic ether. In some syntheses, a hypervalent iodine-mediated oxidative ring expansion has been used in conjunction with a diketene annulation to construct the bicyclo[3.3.1]nonane architecture. nsf.govacs.org

Rearrangement reactions also play a significant role. The Claisen rearrangement has been utilized to stereoselectively introduce an allyl group at a sterically congested position, a key step in building the core structure. nih.govscilit.com Furthermore, a vinylogous Pummerer rearrangement has been a key step in installing oxygen functionality at the C2-position in the synthesis of related PPAPs, demonstrating a potential strategy applicable to this compound. capes.gov.br

Strategies for Control of Quaternary Stereocenters

A major synthetic challenge in the total synthesis of this compound is the construction of its highly substituted quaternary stereocenters, particularly at the bridgehead positions of the bicyclo[3.3.1]nonane core. nih.govnih.gov

Several strategies have been developed to address this challenge. Stereoselective alkylation reactions are a common approach. For example, the Koga catalytic enantioselective alkylation has been used to produce an enantioenriched α-prenyl cyclohexenone with high enantioselectivity, setting a key stereocenter early in the synthesis. nih.govscilit.com

Another strategy involves controlling the stereochemistry during ring-forming reactions. The stereoselective Claisen rearrangement, for instance, is crucial for establishing a quaternary center at the C-6 position. nih.govscilit.com In other approaches, the stereocontrol is derived from a single stereocenter established early in the synthesis, which then directs the formation of subsequent stereocenters. nih.gov For example, in one enantioselective synthesis, a single stereocenter at C7, established early on, controlled the configuration of all other stereogenic centers. d-nb.info The stereospecificity of C-C bond-forming events can also be influenced by existing stereocenters, such as the α-facial preference of an enolate being directed by a β-allyl chain and a gem-dimethyl group. researchgate.net

Development of Protecting Group-Free Synthetic Routes

A notable achievement in the field is the development of a twelve-step, protecting group-free total synthesis of this compound. researchgate.netnih.govd-nb.infonih.govnih.govresearchgate.net This synthesis relies on the inherent reactivity and stereochemistry of the intermediates to achieve the desired transformations without the need for protecting groups. A key feature of this route is the use of a dithiolane not only to facilitate the construction of the bicyclic core but also to serve as a functional handle for subsequent transformations. nih.govd-nb.info This approach has enabled the synthesis of both the natural (-)-garsubellin A and its unnatural (+)-enantiomer. researchgate.netnih.govd-nb.infonih.govnih.govresearchgate.net

Catalytic Asymmetric Methods (e.g., Koga Catalytic Alkylation, Diels-Alder)

Catalytic asymmetric methods are essential for the enantioselective synthesis of this compound, allowing for the creation of chiral molecules from achiral starting materials.

The Koga catalytic enantioselective alkylation has been successfully applied in an asymmetric synthesis of this compound. This method was used to generate an enantioenriched α-prenyl cyclohexenone with excellent enantioselectivity (95% ee), a key intermediate in the synthesis. nih.gov

The Diels-Alder reaction, a powerful tool for forming six-membered rings with high stereocontrol, has also been a cornerstone in the synthesis of related complex natural products. nih.gov While not always directly applied to this compound itself, the principles of asymmetric Diels-Alder reactions, often catalyzed by chiral Lewis acids, have inspired strategies for constructing the bicyclic core of PPAPs. capes.gov.brnih.gov For example, a chiral iron catalyst has been used to promote an asymmetric Diels-Alder reaction in the synthesis of ent-hyperforin, a related PPAP. capes.gov.br

Comparative Analysis of Diverse Total Synthetic Routes to this compound

Multiple research groups have reported the total synthesis of this compound, each employing unique strategies and methodologies. nih.gov These diverse approaches provide a valuable opportunity for a comparative analysis of their efficiency and step-economy.

Comparative Efficiency and Step-Economy Assessments

Synthetic Approach Key Methodologies Number of Steps (Longest Linear Sequence) Key Features
Shibasaki (racemic) Stereoselective aldol reaction, Claisen rearrangement, Ring-closing metathesis, Wacker-type oxidationInformation not available in provided sourcesFirst total synthesis of (±)-garsubellin A. nih.govscilit.com
Danishefsky (racemic) Dearomative allylation, Diastereoselective vinylogous lactonization, Iodocarbocyclization, Transannular Wurtz reaction18 stepsConcise approach starting from 3,5-dimethoxyphenol. acs.org
Maimone (racemic) Diketene annulation, Hypervalent iodine-mediated oxidative ring expansion10 stepsA concise and modular route. nsf.govresearchgate.net
Lee (enantioselective) Double conjugate addition of 1,2-ethanedithiol, Aldol cyclization12 stepsProtecting group-free synthesis, enabling access to both enantiomers. researchgate.netnih.govd-nb.infonih.govnih.govresearchgate.net

The development of protecting group-free and convergent strategies has significantly improved the efficiency of this compound synthesis. The 10-step racemic synthesis by Maimone and the 12-step enantioselective synthesis by Lee represent significant advances in step-economy. nsf.govresearchgate.netnih.gov The pursuit of efficiency in these syntheses has not only led to the successful construction of a complex natural product but has also driven the discovery and application of new synthetic methods. acs.org

Examination of Convergent and Divergent Synthetic Pathways

Divergent and Linear Approaches

Early total syntheses of this compound largely followed linear or divergent pathways, focusing on the stepwise construction and elaboration of the core ring system.

The Danishefsky Synthesis: The Danishefsky group reported a concise, 18-step total synthesis starting from 3,5-dimethoxyphenol. nih.gov This strategy is characterized by a dearomative functionalization approach to create a highly substituted, polyallylated intermediate. escholarship.org Key transformations in this linear sequence include a dearomative allylation, a diastereoselective vinylogous lactonization, an iodocarbocyclization to form the bicyclic core, and a transannular Wurtz reaction. nih.gov This pathway exemplifies a divergent strategy where a relatively simple aromatic precursor is methodically elaborated step-by-step to achieve the final complex target.

The Shibasaki Synthesis: The first total synthesis of (±)-garsubellin A was accomplished by the Shibasaki group. nih.gov Their approach began with a functionalized cyclohexenone derivative. The synthesis is notable for its strategic use of several key reactions to build the complex framework in a sequential manner. These include a stereoselective intermolecular aldol reaction, a stereoelective Claisen rearrangement to install an allyl group at a sterically congested position, a ring-closing metathesis (RCM) to construct the second ring of the bicyclo[3.3.1]nonane system, and a Wacker-type oxidation to form the fused tetrahydrofuran ring. nih.govfrontiersin.org This route can be extended to an asymmetric synthesis by employing a catalytic enantioselective alkylation early in the sequence. nih.gov

Convergent Approaches

More recent synthetic strategies have emphasized convergence to enhance efficiency and modularity. These approaches focus on the rapid assembly of the bicyclo[3.3.1]nonane core from advanced fragments.

The Maimone Annulative Strategy: The Maimone group developed a highly efficient and convergent total synthesis of this compound based on a key diketene annulation reaction. escholarship.orgnsf.gov This strategy allows for the rapid construction of the hydroxylated 1,3-cyclohexanedione (B196179) core from a lithium enolate and diketene. nsf.gov This powerful annulation enables a 10-step synthesis, highlighting the efficiency gained by converging two complex partners in a key step. nsf.gov

The Lee Double Conjugate Addition Strategy: A landmark first enantioselective total synthesis of (+)-garsubellin A was reported by Lee and coworkers. d-nb.infonih.govnih.gov This protecting-group-free synthesis is highly convergent and relies on the double conjugate addition of 1,2-ethanedithiol to a specialized cyclohexanone derivative. This key step not only forms the bicyclic skeleton but also facilitates a subsequent aldol cyclization. nih.govnih.gov The dithiolane intermediate proves crucial for controlling stereochemistry in later steps, including epoxidation and the tetrahydrofuran ring fusion. nih.gov The entire sequence was completed in just twelve steps. nih.gov

Direct Cyclization Strategies: Research by Stoltz and others has explored the direct, single-step diastereoselective cyclization to provide the bicyclo[3.3.1]nonane core. figshare.comacs.org This represents a highly convergent approach, aiming to assemble the complex core scaffold in a single, efficient transformation from a suitably designed acyclic precursor.

The following table summarizes and compares these distinct synthetic philosophies.

Synthetic Strategy Key Proponent(s) Core Philosophy Classification Key Transformations
Dearomative FunctionalizationDanishefskyStepwise elaboration of an aromatic starting material.Divergent / LinearDearomative allylation, iodocarbocyclization, transannular Wurtz reaction. nih.gov
Sequential AnnulationShibasakiStep-by-step ring construction and functionalization.Divergent / LinearClaisen rearrangement, Ring-Closing Metathesis (RCM), Wacker oxidation. nih.gov
Diketene AnnulationMaimoneRapid assembly of the core via an anionic annulation.ConvergentDiketene annulation with a lithium enolate. nsf.gov
Double Conjugate AdditionLeeUnion of two fragments to build the bicyclic core.ConvergentDouble conjugate addition of 1,2-ethanedithiol, aldol cyclization. nih.govnih.gov
Direct CyclizationStoltzSingle-step formation of the bicyclic core structure.ConvergentDiastereoselective single-step cyclization. figshare.comacs.org

Applicability of Synthetic Strategies to Analogs of this compound

A primary motivation for developing total syntheses of complex natural products is the ability to generate non-natural analogs for biological evaluation and structure-activity relationship (SAR) studies. The various synthetic strategies developed for this compound offer distinct advantages for accessing such analogs.

Convergent synthetic plans are particularly well-suited for analog synthesis due to their modular nature. By modifying the structure of the individual fragments prior to their coupling, a wide array of analogs can be produced from a common synthetic blueprint.

The Maimone annulative strategy provides a powerful platform for analog generation. nsf.gov By changing the nature of the enolate precursor or using derivatives of diketene, analogs with modified core structures can be accessed. The power of this modular approach was demonstrated by its application to the synthesis of other complex polycyclic polyprenylated acylphloroglucinol (PPAP) natural products, including hyperforin (B191548) and berkeleyone A. nsf.gov This highlights the strategy's flexibility in accessing a diverse range of related molecular architectures. escholarship.org

Similarly, the Lee double conjugate addition strategy allows for the synthesis of analogs by modifying the starting cyclohexanone framework or the Michael acceptor. nih.gov A significant achievement of this enantioselective route is its application to the synthesis of both the natural (–)-garsubellin A and its unnatural (+)-antipode, providing crucial tools for probing the stereochemical requirements of its biological targets. nih.govnih.gov

Divergent strategies also offer opportunities for analog synthesis, primarily through the late-stage functionalization of a common advanced intermediate.

The Danishefsky and Shibasaki syntheses proceed through advanced intermediates that could, in principle, be diverted to produce analogs. escholarship.org For instance, variations in the prenyl side chains could be introduced by using different coupling partners in the final steps. The Shibasaki route, which uses ring-closing metathesis and cross-metathesis, is amenable to introducing structural diversity at the prenyl groups. nih.govnih.gov

A clear example of a divergent approach to analogs is the work by Simpkins and coworkers, who used catechinic acid as a starting material to construct the bicyclo[3.3.1]nonane core. rsc.org From this common core, they were able to introduce a prenyl substituent at the bridgehead position and then perform further oxidative modifications to generate analogs containing ortho-quinone or furan-2-carboxylic acid side chains, mimicking the tetrahydrofuran ring of this compound. rsc.org

The development of these varied synthetic routes not only marks a significant achievement in the art of total synthesis but also provides a versatile toolbox for the future exploration of the chemical biology of the PPAP family of natural products. acs.org

Synthetic Strategy Applicability to Analog Synthesis Types of Analogs Produced / Potential Examples / Key Features
Maimone Annulative Strategy High (Convergent/Modular)Core modifications, diverse PPAP family members.Synthesis of hyperforin and berkeleyone A demonstrates broad applicability. nsf.gov
Lee Double Conjugate Addition High (Convergent/Modular)Stereochemical analogs, core modifications.Enabled synthesis of both (+)- and (–)-enantiomers of this compound. nih.govnih.gov
Shibasaki Sequential Annulation Moderate (Divergent)Side-chain modifications (prenyl groups).Use of cross-metathesis allows for late-stage variation of side chains. nih.govnih.gov
Danishefsky Dearomative Strategy Moderate (Divergent)Side-chain modifications.Late-stage coupling steps could incorporate varied alkyl or allyl groups. acs.org
Catechinic Acid Route (Simpkins) High (Divergent from common core)Side-chain and ring-system mimics.Demonstrated synthesis of analogs with ortho-quinone and furan (B31954) moieties. rsc.org

Mechanistic Investigations of Garsubellin a Biological Activities in Research Models

Focus on Choline (B1196258) Acetyltransferase (ChAT) Induction

The most prominent biological activity associated with garsubellin A is its ability to enhance the activity of choline acetyltransferase (ChAT), a critical enzyme in the nervous system. ChAT is responsible for the biosynthesis of the neurotransmitter acetylcholine (B1216132), which plays a fundamental role in cognitive functions such as memory and learning. A deficiency in acetylcholine is a well-established hallmark of neurodegenerative conditions like Alzheimer's disease. colab.wsnih.govplos.orgfrontiersin.orgscielo.br

The neurotrophic potential of this compound has been specifically demonstrated in primary cultures of postnatal day 10 (P10) rat septal neurons. nih.govresearchgate.net In these cellular assays, this compound was found to be a potent inducer of ChAT activity. colab.ws Research has shown that at a concentration of 10 µM, this compound can increase ChAT activity to 154% relative to control cultures. colab.wsfrontiersin.orgjneonatalsurg.com This significant upregulation of the enzyme's activity highlights the compound's potential as a neurotrophic mimic. colab.ws

Table 1: Effect of this compound on ChAT Activity in P10 Rat Septal Neuron Cultures This table is interactive. You can sort and filter the data.

Compound Concentration (µM) Cellular Model Observed Effect Percent Increase vs. Control (%) Reference

While the ability of this compound to increase ChAT activity is well-documented, the specific intracellular signaling pathways that mediate this upregulation are not yet fully elucidated in the scientific literature. Generally, neurotrophic factors exert their effects through complex signaling cascades, often involving pathways like the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways to regulate cell survival and differentiation. Another related compound, hyperforin (B191548), has been found to regulate neurotransmitter levels by activating the TRPC6 channel. nih.gov However, specific studies directly linking this compound to these or other defined signaling pathways for ChAT induction are not extensively reported.

This compound serves as a valuable molecular tool in cholinergic system research. colab.ws As a potent, non-peptidyl small molecule that can enhance the synthesis of acetylcholine, it acts as a neurotrophic mimic. colab.wsscispace.com This allows researchers to investigate the effects of increased cholinergic activity in various experimental models. Its ability to upregulate a key enzyme in neurotransmitter production makes it a compound of interest for studying potential therapeutic strategies for neurodegenerative disorders characterized by cholinergic deficits. colab.wsnih.govplos.orgfrontiersin.orgscielo.br

Elucidation of Signaling Pathways Mediating ChAT Upregulation

Ligand-Receptor Interactions and Target Identification Studies

The most prominently reported biological activity of this compound is its ability to enhance the activity of choline acetyltransferase (ChAT). researchgate.netresearchgate.netnih.govnih.gov This enzyme is responsible for synthesizing the neurotransmitter acetylcholine, and its reduced levels are associated with Alzheimer's disease. researchgate.netresearchgate.netnih.gov Consequently, ChAT has been identified as a key biological target for this compound's neurotrophic effects. thieme-connect.comnih.gov

However, the specific molecular target or receptor through which this compound exerts its antiproliferative effects remains to be definitively identified. While the inactivation of transcription factors like STAT-3 is a known target for other structurally related PPAPs such as garcinol (B8244382) in cancer therapy, direct binding studies to identify the cellular receptors for this compound in the context of its anticancer activity have not been fully reported. oncohemakey.com The synthesis of both the natural (−)-garsubellin A and its unnatural (+)-antipode was intended to facilitate such biological evaluations and aid in the identification of therapeutically relevant targets, though results from these specific studies are still emerging. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies of this compound and Its Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound like this compound relates to its biological activity and to guide the development of more potent and selective analogs.

The chemical synthesis of this compound has been a significant focus for several research groups, driven by its complex and challenging molecular architecture and its promising biological profile. nih.gov The structure features a highly congested bicyclo[3.3.1]nonane core with two quaternary bridgehead centers, one of which is adjacent to another quaternary stereocenter, and a fused tetrahydrofuran (B95107) ring, posing considerable synthetic challenges. nih.govthieme-connect.com

The rational design of synthetic routes has aimed not only to achieve the total synthesis of the natural product but also to create derivatives for biological testing. A key achievement in this area was the enantioselective total synthesis of both the naturally occurring (−)-garsubellin A and its unnatural (+)-enantiomer. researchgate.netnih.gov This was undertaken with the explicit goal of performing biological evaluations to understand the stereochemical requirements for its activity and to potentially identify new therapeutic targets. researchgate.netnih.gov The synthesis of these stereoisomers is a critical step in enabling detailed SAR studies.

A primary goal of synthesizing this compound derivatives is to investigate how structural changes affect its biological functions. The preparation of the unnatural (+)-enantiomer of this compound was a crucial step toward understanding the stereochemical basis of its activity. researchgate.netnih.gov While these enantiomers were synthesized for the purpose of biological evaluation, detailed comparative data on how the stereochemistry impacts the antiproliferative or neurotrophic activity is not yet widely available in the literature.

Studies on the broader class of phloroglucinols have established that structural modifications, such as the nature and position of substituents, significantly influence their anticancer activity. researchgate.net For this compound specifically, the synthesis of the core bicyclic structure and various advanced intermediates provides a platform for future derivatization and systematic exploration of the SAR. oncohemakey.com However, a comprehensive analysis linking specific structural modifications of the this compound scaffold to quantitative changes in biological modulation awaits further published research.

The complex structure of this compound has spurred the development of innovative synthetic strategies, providing a toolkit for creating derivatives and diversifying the core scaffold. Several successful total syntheses have been reported, each employing unique methodologies. nih.gov

Key synthetic strategies include:

Claisen Rearrangement and Ring-Closing Metathesis: One of the first successful total syntheses of racemic this compound utilized a stereoselective Claisen rearrangement to install a sterically hindered allyl group, followed by a ring-closing metathesis to construct the congested bicyclo[3.3.1]nonane B-ring. thieme-connect.com

Dearomative Allylation and Transannular Wurtz Reaction: Another approach commenced with a dearomative allylation of 3,5-dimethoxyphenol, followed by key steps including an iodocarbocyclization and a transannular Wurtz reaction to forge the complex polycyclic system. nih.gov

Double Conjugate Addition and Aldol (B89426) Cyclization: A protecting-group-free enantioselective synthesis was achieved using a double conjugate addition of 1,2-ethanedithiol (B43112). This strategy efficiently promoted an aldol cyclization to construct the bicyclo[3.3.1] skeleton, demonstrating a highly efficient route to both natural (−)-garsubellin A and its unnatural (+)-antipode. researchgate.netnih.gov

These diverse synthetic routes offer powerful methods for generating a variety of analogs by modifying intermediates or employing different building blocks, which is essential for thorough SAR studies and the development of novel therapeutic agents based on the this compound scaffold.

Future Directions and Emerging Avenues in Garsubellin a Research

Development of Next-Generation Synthetic Methodologies for Enhanced Efficiency and Scalability

Key strategies to achieve this include:

Annulation Reactions: The development of novel annulation strategies, such as the anionic annulation process using diketene (B1670635), has shown promise in rapidly constructing the core bicyclo[3.3.1]nonane skeleton of polycyclic polyprenylated acylphloroglucinols (PPAPs) like garsubellin A. nih.govnsf.gov Future work will likely focus on refining these methods to improve yields and stereocontrol.

Catalytic Methods: The application of catalytic methods, including enantioselective catalysis, is crucial for improving the efficiency and scalability of this compound synthesis. researchgate.netnih.gov For instance, a catalytic, enantioselective alkylation method could be introduced early in the synthesis to establish key stereocenters. osti.gov Cobalt-catalyzed reactions, such as the Mukaiyama hydration, have already been employed in the synthesis of this compound and related terpenoids, and further exploration of transition metal catalysis is a promising avenue. frontiersin.org

Flow Chemistry: The use of scalable flow photochemical methods, such as the Wolff rearrangement, could offer a more efficient and controlled approach to key synthetic steps. nsf.gov

C-H Functionalization: The strategic use of C-H functionalization reactions could streamline synthetic routes by allowing for the direct introduction of functional groups onto the carbon skeleton, reducing the need for lengthy protecting group manipulations. escholarship.org

The ultimate goal is to develop a synthesis that is not only elegant but also practical, enabling the production of this compound on a scale sufficient for comprehensive preclinical development. researchgate.netchemrxiv.org

Application of Advanced Chemical Biology Tools for Mechanistic Elucidation

Understanding the precise molecular mechanism by which this compound exerts its biological effects, particularly its ability to enhance choline (B1196258) acetyltransferase (ChAT) activity, is a primary objective for future research. nih.govresearchgate.netjst.go.jp Advanced chemical biology tools will be instrumental in achieving this goal.

Probe Synthesis: The development of synthetic routes that allow for the late-stage introduction of tags or labels (e.g., fluorescent dyes, biotin) onto the this compound scaffold is essential. These molecular probes will enable researchers to track the compound within cells, identify its binding partners, and visualize its subcellular localization.

Photoaffinity Labeling: This technique involves synthesizing a version of this compound containing a photo-reactive group. Upon exposure to light, the probe will covalently bind to its target protein(s), allowing for their identification and characterization.

Activity-Based Protein Profiling (ABPP): ABPP can be used to identify the enzymatic targets of this compound in a complex biological sample. This could confirm whether ChAT is a direct target or if this compound acts on other proteins that modulate ChAT activity.

Genetic and Proteomic Approaches: Combining chemical biology tools with techniques like CRISPR-Cas9 gene editing and mass spectrometry-based proteomics can provide a comprehensive picture of the cellular pathways affected by this compound.

By employing these tools, researchers can move beyond simply observing the effects of this compound and begin to unravel the intricate molecular interactions that underpin its neurotrophic activity.

Computational Chemistry and Chemoinformatics in this compound Studies

Computational chemistry and chemoinformatics are powerful tools that can accelerate and guide research on this compound. arizona.edufau.edu These approaches can provide valuable insights into the molecule's structure, reactivity, and interactions with biological targets.

Conformational Analysis: The bicyclo[3.3.1]nonane core of this compound can adopt several conformations. rsc.org Computational modeling can predict the most stable conformations and how they might influence biological activity.

Docking Studies: Molecular docking simulations can be used to predict how this compound binds to the active site of potential target proteins, such as ChAT. researchgate.net This can help to rationalize its structure-activity relationships and guide the design of more potent analogs.

Quantum Mechanical Calculations: These calculations can provide a deeper understanding of the electronic properties of this compound and the mechanisms of key synthetic reactions. researchgate.net

Retrosynthetic Analysis Software: The use of generative machine learning and AI-powered retrosynthesis software can help in the design of novel and more efficient synthetic routes to this compound. researchgate.net

Virtual Screening: Chemoinformatics databases and virtual screening techniques can be used to identify other molecules with similar structural features to this compound, potentially leading to the discovery of new compounds with similar biological activities.

Integrating computational and experimental approaches will create a synergistic workflow, where computational predictions guide experimental design, and experimental results validate and refine computational models.

Comparative Chemical Biology Studies with Other Polycyclic Polyprenylated Natural Products

This compound belongs to the large and structurally diverse family of polycyclic polyprenylated acylphloroglucinols (PPAPs). researchgate.netuky.edursc.org Comparative chemical biology studies with other PPAPs can provide valuable context and reveal broader principles governing the bioactivity of this class of natural products.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of this compound analogs and comparing their activity to other PPAPs, such as hyperforin (B191548), clusianone, and nemorosone, can elucidate the key structural features required for neurotrophic activity. rsc.orgrsc.orgnih.gov This could involve systematically modifying the prenyl groups, the isobutyryl group, and the stereochemistry of the molecule.

Target Identification and Comparison: Investigating whether other PPAPs also modulate ChAT activity or if they interact with different molecular targets can help to build a more complete picture of the pharmacology of this natural product family.

Biosynthetic Pathway Elucidation: Understanding the biosynthetic pathways of this compound and other PPAPs can provide insights into how nature constructs these complex molecules and may inspire new synthetic strategies. researchgate.net

Cross-Reactivity and Selectivity Profiling: Testing this compound and other PPAPs against a broad panel of biological targets can reveal their selectivity profiles and potential off-target effects.

By studying this compound within the broader context of the PPAP family, researchers can gain a deeper appreciation for the chemical and biological diversity of these fascinating natural products and their potential as leads for drug discovery.

Q & A

Q. What are the primary synthetic strategies for constructing the bicyclo[3.3.1]nonane core of garsubellin A?

Methodological Answer: The bicyclo[3.3.1]nonane core is synthesized via Claisen rearrangement, ring-closing metathesis, and oxidative cyclization. For example, Kanai and Shibasaki utilized a Claisen rearrangement of intermediate 243 followed by metathesis to form the B ring, while Danishefsky's approach employed iodine-induced cyclization for the A ring . Comparative studies suggest that oxidative cyclization (e.g., Wacker-type) offers better stereocontrol for tricyclic intermediates .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

Methodological Answer: Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, particularly 13C^{13}\text{C} NMR, to confirm regiochemistry. X-ray crystallography of intermediates (e.g., compound 18 in ) provides absolute stereochemical validation. Purity can be assessed via HPLC with UV/vis or evaporative light scattering detection .

Q. What in vitro assays are commonly used to evaluate this compound's neurotrophic activity?

Methodological Answer: Choline acetyltransferase (ChAT) enhancement assays in neuronal cell lines (e.g., SH-SY5Y) are standard. Dose-response curves (0.1–10 µM) and Western blotting for acetylcholine synthesis markers (e.g., VAChT) are recommended. Positive controls like NGF should be included to benchmark activity .

Advanced Research Questions

Q. How can stereochemical inconsistencies in this compound synthesis be resolved?

Methodological Answer: Asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) and computational modeling (DFT calculations) help predict and control stereochemical outcomes. For example, Lee's enantioselective synthesis (12 steps, 15% yield) resolved absolute configuration discrepancies via X-ray analysis of intermediates .

Q. What experimental designs address discrepancies in this compound's bioactivity across Alzheimer's disease models?

Methodological Answer: Standardize assays using isogenic cell lines and transgenic animal models (e.g., APP/PS1 mice). Control for compound stability (via LC-MS pharmacokinetic studies) and blood-brain barrier penetration. Meta-analyses of dose-dependent ChAT activation (e.g., EC50_{50} values) can reconcile in vitro vs. in vivo contradictions .

Q. How do competing synthetic routes for this compound compare in efficiency and scalability?

Methodological Answer: Compare step counts, yields, and stereochemical outcomes:

Synthetic RouteStepsYield (%)Key StepReference
Lee (enantioselective)1215Protecting group-free design
Kanai/Shibasaki (tricyclic)108Claisen rearrangement
Danishefsky (iodocyclization)146Iodine-induced cyclization

Scalability is limited by metal-catalyzed steps (e.g., Wacker oxidation), suggesting flow chemistry or catalyst recycling as optimizations .

Q. What computational tools predict this compound's binding to ChAT or amyloid-beta targets?

Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate ligand-protein interactions. Validate predictions with surface plasmon resonance (SPR) for binding affinity (KD_D) and mutagenesis studies on predicted binding residues .

Data Contradiction Analysis

Q. Why do some studies report conflicting neuroprotective effects of this compound?

Methodological Answer: Variations in cell viability assays (MTT vs. LDH release) and oxidative stress models (H2_2O2_2 vs. Aβ oligomers) may explain discrepancies. Replicate studies using identical ROS scavenging protocols (e.g., DCFDA fluorescence) and normalize data to baseline ChAT activity .

Methodological Best Practices

Q. How should researchers optimize this compound's stability in pharmacokinetic studies?

Methodological Answer: Use deuterated solvents in stability assays (NMR tracking) and microsomal incubation (CYP450 metabolism). For in vivo studies, formulate with cyclodextrins or liposomes to enhance plasma half-life .

Q. What strategies mitigate cytotoxicity during high-dose this compound testing?

Methodological Answer: Conduct MTT/ATP assays across a broad concentration range (0.1–100 µM). If cytotoxicity emerges (>10 µM), use staggered dosing or co-administration with antioxidants (e.g., NAC) to reduce off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.